![molecular formula C26H27N5O2 B2378176 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-37-8](/img/structure/B2378176.png)
8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
The compound shows promise in pharmacological research, particularly in the development of new drugs with potential anxiolytic and antidepressant activities. Studies have synthesized and evaluated derivatives of this compound, revealing their potent ligand properties for serotonin receptors, suggesting their potential as anxiolytic and antidepressant agents. For example, Zagórska et al. (2009) found that certain derivatives exert anxiolytic-like activity in mice and behave like antidepressants in the forced swimming test, comparable to the effects of Imipramine (Zagórska et al., 2009). Another study by the same group (2015) identified specific derivatives as potential anxiolytic, antidepressants, and mixed antidepressant/anxiolytic agents, highlighting the significance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
The compound's derivatives show varied receptor activities and enzyme inhibition potentials. For instance, a study focusing on serotonin receptors and phosphodiesterases (PDE4B and PDE10A) inhibitor activity of these derivatives identified potent ligands with interesting pharmacological profiles (Zagórska et al., 2016). Another study investigated the receptor affinity and activity of derivatives towards serotonin 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors, again emphasizing the potential for pharmacological applications (Zagórska et al., 2016).
Adenosine Receptor Antagonism
Research also explores the compound's potential as an antagonist for adenosine receptors. Baraldi et al. (2005) synthesized derivatives showing potent and selective A3 adenosine receptors antagonism, which could have implications for treatments targeting these receptors (Baraldi et al., 2005). Further SAR studies by Baraldi et al. (2008) on similar structures aimed at improving both potency and hydrophilicity, with a focus on A3 binding disposition, hinting at broader applications in receptor-targeted therapies (Baraldi et al., 2008).
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-16-11-12-21(17(2)15-16)30-18(3)19(4)31-22-23(27-25(30)31)28(5)26(33)29(24(22)32)14-13-20-9-7-6-8-10-20/h6-12,15H,13-14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORRXAZQHFYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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